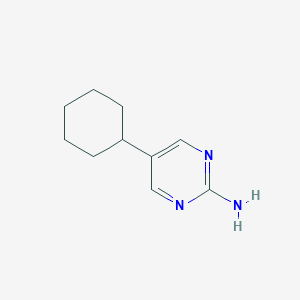

5-Cyclohexylpyrimidin-2-amine

描述

Contextualization within Pyrimidine (B1678525) Amine Chemistry Research

Pyrimidine amine chemistry is a vast and dynamic field driven by the quest for new therapeutic agents. nih.gov The 2-aminopyrimidine (B69317) core is a common feature in many biologically active compounds and is often used as a starting point for drug discovery. nih.govacs.org Researchers frequently explore how different substituents on the pyrimidine ring affect biological activity, a process known as structure-activity relationship (SAR) studies. nih.govnih.gov

The synthesis of 2-aminopyrimidines is well-established, with principal methods often involving the cyclization of β-dicarbonyl compounds with guanidines. wikipedia.org A classic example is the Pinner synthesis, which involves the condensation of an amidine with a β-keto ester. slideshare.net Modern synthetic chemistry has expanded these methods, allowing for the creation of large libraries of pyrimidine derivatives for screening. tandfonline.comresearchgate.net The inclusion of a cyclohexyl group, as seen in 5-Cyclohexylpyrimidin-2-amine, is a strategic choice in medicinal chemistry to explore hydrophobic interactions within the binding sites of target proteins. nih.govnih.gov

Overview of Research Domains Pertaining to this compound

While dedicated research focusing exclusively on this compound is limited, the broader structural motif of cyclohexyl-substituted pyrimidine amines appears in several key research domains, particularly in the development of enzyme inhibitors.

Kinase Inhibitors: Protein kinases are a major class of drug targets, and fused pyrimidines are recognized as successful kinase inhibitor scaffolds. rsc.org Research in this area often involves synthesizing and testing a variety of substituted aminopyrimidines to optimize potency and selectivity. The cyclohexyl group is frequently used as a substituent in these optimization efforts.

Valosin-Containing Protein (VCP) Inhibitors: A study on substituted 2-aminopyrimidines identified a class of reversible VCP inhibitors. nih.govacs.org This research highlights the importance of the 2-aminopyrimidine core in designing molecules that target ATPases like VCP, which are implicated in cancer. nih.gov

c-Jun N-terminal Kinase (JNK) Inhibitors: In the development of inhibitors for JNK, a target for fibrotic diseases, SAR studies on 2,4-dialkylamino-pyrimidine-5-carboxamides led to the identification of a clinical candidate, CC-90001. nih.gov These studies often involve exploring moieties like cyclohexylamines to optimize binding and pharmacokinetic properties. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibitors: Research into CDK2 inhibitors has explored scaffolds like 6-cyclohexylmethoxy-pyrimidine-4-amine derivatives. nih.govresearchgate.net Molecular modeling in these studies suggests that the cyclohexyl group can play a role in the binding mode within the kinase active site. nih.gov

Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is a crucial enzyme in folate metabolism and a well-established target for antimicrobial and anticancer drugs. nih.govnih.govgoogle.com

Antimalarial Research: In an effort to develop new drugs against Plasmodium falciparum, the parasite that causes malaria, researchers synthesized pyrimidine analogues with different substituents at the 6-position. nih.gov This work included a direct comparison of phenyl, cyclopropyl, and cyclohexyl groups to understand their impact on inhibitory activity against PfDHFR. nih.gov Molecular docking studies revealed that saturated analogues, like those with a cyclohexyl group, could engage in different hydrogen bonding patterns with the enzyme's active site compared to their phenyl counterparts. nih.gov

Table 2: Overview of Research on Cyclohexyl-Substituted Pyrimidine Amines

| Research Domain | Target | Key Finding Related to Cyclohexyl Moiety | Reference |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | The flexible cyclohexyl substituent was synthesized to assess its impact on inhibitory activity compared to a rigid phenyl group. Docking studies showed it allows for different H-bond interactions. | nih.gov |

| Oncology / Neurodegeneration | Valosin-Containing Protein (VCP) | 2-(Cyclohexylmethylamino)pyrimidines were identified as a new class of reversible VCP inhibitors. | nih.govacs.orgsigmaaldrich.com |

| Fibrosis | c-Jun N-terminal Kinase (JNK) | SAR optimization of pyrimidine-5-carboxamides, including cyclohexylamine (B46788) derivatives, led to a clinical candidate. | nih.gov |

| Oncology | Cyclin-Dependent Kinase 2 (CDK2) | Scaffolds containing a cyclohexylmethoxy group on the pyrimidine ring showed potent CDK2 inhibitory activity. | nih.govresearchgate.net |

| Oncology | FMS-like tyrosine kinase 3 (FLT3) | The synthesis of 2-Chloro-N-cyclohexylpyrimidin-4-amine was a step in developing diaminopyrimidine inhibitors for Acute Myeloid Leukemia. | acs.org |

Historical Development and Emerging Trends in Related Compound Research

The study of pyrimidines has a rich history dating back to the 19th century. The first pyrimidine derivative, alloxan, was isolated by Brugnatelli in 1818 by oxidizing uric acid. gsconlinepress.comtezu.ernet.in The systematic study and the coining of the name "pyrimidine" are credited to Pinner in the 1880s. umich.eduwikipedia.orgtezu.ernet.in The parent compound itself was first synthesized in 1900. wikipedia.orgtezu.ernet.in Early research focused on understanding the fundamental structure and synthesis of these compounds. A major milestone was the discovery of pyrimidine bases as core components of DNA and RNA, which cemented their biological importance. gsconlinepress.comumich.edu

Table 3: Historical Milestones in Pyrimidine Research

| Year | Milestone | Researcher(s) | Reference |

|---|---|---|---|

| 1818 | Isolation of the first pyrimidine derivative (Alloxan) | Brugnatelli | gsconlinepress.comtezu.ernet.in |

| 1879 | First laboratory synthesis of a pyrimidine derivative (Barbituric acid) | Grimaux | wikipedia.org |

| 1884 | Began systematic study of pyrimidines | Pinner | wikipedia.orgtezu.ernet.in |

| 1885 | Proposed the name "pyrimidin" | Pinner | wikipedia.org |

| 1900 | First synthesis of the parent pyrimidine compound | Gabriel & Colman | wikipedia.orgtezu.ernet.in |

Emerging trends in the field have shifted from fundamental synthesis to the rational design of highly specific and potent molecules for therapeutic applications. tandfonline.commdpi.com This involves a multidisciplinary approach combining advanced synthetic chemistry, computational modeling, and extensive biological screening. researchgate.net Current research heavily focuses on developing pyrimidine derivatives as inhibitors for specific enzymes like kinases and DHFR, as well as agents targeting a wide array of diseases including cancer, microbial infections, and inflammatory conditions. gsconlinepress.comnih.gov The development of compounds with improved pharmacological profiles continues to be a major goal, with ongoing exploration of how different substituents, such as the cyclohexyl group, can be used to fine-tune the properties of these versatile molecules. nih.govmdpi.com

Structure

3D Structure

属性

IUPAC Name |

5-cyclohexylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBJITNIEIJQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CN=C(N=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73549-64-1 | |

| Record name | 5-cyclohexylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Cyclohexylpyrimidin 2 Amine

Established Synthetic Pathways for 5-Cyclohexylpyrimidin-2-amine and Analogues

The most established and widely employed method for the synthesis of 2-aminopyrimidines is the Principal cyclocondensation reaction. This method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine (B92328). For the synthesis of this compound, a suitable precursor would be a 2-cyclohexyl-1,3-dicarbonyl compound.

The general reaction scheme involves the reaction of guanidine with a β-ketoester or a β-diketone. The selection of the dicarbonyl precursor is crucial for introducing the desired substituent at the 5-position of the pyrimidine (B1678525) ring. In the case of this compound, a precursor such as ethyl 2-cyclohexyl-3-oxobutanoate or 1-cyclohexyl-1,3-butanedione could be utilized. The reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium hydroxide, in a protic solvent like ethanol.

While specific literature detailing the synthesis of this compound via this classical route is not abundant, the synthesis of various 5-alkyl-2-aminopyrimidines has been well-documented, providing a strong basis for its feasibility. The yields for such reactions are generally moderate to good, depending on the nature of the substituents and the reaction conditions employed.

Novel Approaches and Methodological Advancements in Pyrimidine Synthesis

In recent years, significant efforts have been directed towards the development of more efficient and versatile methods for pyrimidine synthesis. These novel approaches often offer advantages such as shorter reaction times, higher yields, and broader substrate scope.

One of the most significant advancements is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically accelerate the rate of reaction for the synthesis of 2-aminopyrimidines, often reducing reaction times from hours to minutes. nanobioletters.comresearchgate.net For instance, the synthesis of 2-amino-4,6-diarylpyrimidines has been achieved in significantly higher yields and shorter reaction times using microwave irradiation compared to conventional heating. researchgate.net This technique is particularly beneficial for high-throughput synthesis and library generation in drug discovery.

Transition-metal-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of substituted pyrimidines. nih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents at different positions of the pyrimidine ring. nih.govnih.gov For the synthesis of this compound, a strategy could involve the cross-coupling of a 5-halopyrimidin-2-amine with a cyclohexylboronic acid or a related organometallic reagent. These methods offer excellent functional group tolerance and are highly regioselective.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

For the classical cyclocondensation reaction, the choice of base and solvent can significantly impact the reaction outcome. While traditional methods often employ strong bases like sodium ethoxide in ethanol, milder bases and alternative solvents are being explored to improve the reaction's scope and environmental footprint.

In microwave-assisted synthesis, parameters such as the power of irradiation, temperature, and reaction time are carefully controlled to achieve optimal results. The table below illustrates the effect of reaction conditions on the synthesis of 2-aminopyrimidine (B69317) derivatives, showcasing how variations in these parameters can influence the yield.

| Reactants | Catalyst/Base | Solvent | Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Chalcones, Guanidine nitrate | Zinc chloride | - | Microwave | - | 3 min | 33-56 |

| Aldehydes, β-dicarbonyls, Guanidine HCl | NaHCO3 | Ethanol | Microwave | 120 | 10-30 min | Good |

| β-ketoester, Guanidine | - | - | Ultrasound | - | - | Improved |

| 2-amino-4,6-dichloropyrimidine, Amines | Triethylamine | Solvent-free | Conventional Heating | 80-90 | - | Good to Excellent |

This table presents generalized data for the synthesis of 2-aminopyrimidine derivatives, as specific data for this compound is limited.

Stereochemical Control and Regioselectivity in the Synthesis of this compound Derivatives

Regioselectivity is a critical consideration in the synthesis of substituted pyrimidines, particularly when using unsymmetrical 1,3-dicarbonyl precursors. The reaction of an unsymmetrical β-diketone with guanidine can potentially lead to two isomeric products. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound. Generally, the more electrophilic carbonyl carbon is preferentially attacked by the guanidine nitrogen. For instance, in the synthesis of 5-substituted-4-pyrimidinones, the use of a β-ketoester often leads to a single regioisomer due to the differing reactivity of the ketone and ester carbonyl groups. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of this compound synthesis, several green approaches can be considered.

The use of environmentally benign solvents such as water, ethanol, or deep eutectic solvents is a key aspect of green synthesis. nih.gov Solvent-free reactions, where the reactants are heated together without a solvent, represent an even greener alternative. nih.gov

The development of recyclable catalysts is another important area of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are preferred over homogeneous catalysts. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. nih.govnih.govmdpi.com Enzymes can operate under mild conditions and often exhibit high stereoselectivity.

Energy efficiency is also a core principle of green chemistry. Microwave-assisted synthesis and ultrasound-assisted synthesis are examples of energy-efficient techniques that can reduce reaction times and energy consumption compared to conventional heating methods. nanobioletters.comrsc.org

The following table summarizes some green chemistry approaches applied to the synthesis of aminopyrimidine derivatives.

| Green Principle | Method/Reagent | Advantages | Example Application |

|---|---|---|---|

| Alternative Solvents | Water, Ethanol, Deep Eutectic Solvents | Reduced toxicity and environmental impact. | Synthesis of chromenopyrimidines in a deep eutectic solvent. nih.gov |

| Solvent-free Conditions | Heating neat reactants | Eliminates solvent waste, simplifies work-up. | Synthesis of 2-aminopyrimidine derivatives by heating reactants without solvent. nih.gov |

| Energy Efficiency | Microwave Irradiation, Ultrasound | Reduced reaction times and energy consumption. | Microwave-assisted synthesis of various aminopyrimidine scaffolds. nanobioletters.com |

| Biocatalysis | Enzymes (e.g., transaminases) | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzymatic synthesis of chiral amines for pharmaceutical applications. mdpi.com |

Chemical Reactivity and Derivatization of 5 Cyclohexylpyrimidin 2 Amine

Electrophilic Substitution Reactions of the Pyrimidine (B1678525) Ring in 5-Cyclohexylpyrimidin-2-amine

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally challenging due to its π-deficient character. researchgate.net However, the presence of strong activating groups, such as an amino group, can facilitate these reactions. In the case of 2-aminopyrimidine (B69317), the amino group strongly activates the C5 position for electrophilic attack.

In this compound, the most activated position (C5) is already substituted. Therefore, electrophilic substitution would be directed to the less activated C4 and C6 positions, though these reactions are expected to be significantly slower and require more forcing conditions compared to substitution at the C5 position in an unsubstituted 2-aminopyrimidine. The presence of two or three activating groups is often necessary for the successful introduction of an electrophile onto the pyrimidine ring. researchgate.net Reactions like nitration, halogenation, and sulfonation, if successful, would likely yield a mixture of 4- and 6-substituted products, with the precise regioselectivity influenced by the specific electrophile and reaction conditions.

Table 1: Predicted Outcomes of Electrophilic Substitution on this compound

| Reaction | Reagent | Predicted Product(s) | Conditions |

|---|---|---|---|

| Bromination | Br₂ in Acetic Acid | 4-Bromo-5-cyclohexylpyrimidin-2-amine and/or 6-Bromo-5-cyclohexylpyrimidin-2-amine | Forcing conditions may be required |

| Nitration | HNO₃/H₂SO₄ | 5-Cyclohexyl-4-nitropyrimidin-2-amine and/or 5-Cyclohexyl-6-nitropyrimidin-2-amine | Prone to decomposition; harsh conditions needed |

Nucleophilic Reactions Involving the Amine and Pyrimidine Moieties of this compound

The compound possesses two main sites for nucleophilic reactions: the exocyclic 2-amino group and the electron-deficient pyrimidine ring itself.

Reactions at the 2-Amino Group: The primary amino group is nucleophilic and can readily react with various electrophiles. wikipedia.org This allows for a wide range of derivatizations, including:

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields N-acylated derivatives.

N-Alkylation: Treatment with alkyl halides can lead to mono- or di-alkylated products at the amino nitrogen.

N-Arylation: Palladium-catalyzed or copper-catalyzed cross-coupling reactions with aryl halides can form N-aryl derivatives.

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides.

Nucleophilic Substitution on the Pyrimidine Ring: The pyrimidine ring is inherently susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. wikipedia.org While this compound itself does not have a suitable leaving group for a direct SNAr reaction, its derivatives can undergo such transformations. For instance, if a halo- or alkoxy- derivative were prepared (e.g., 4-chloro-5-cyclohexylpyrimidin-2-amine), it would readily react with nucleophiles like amines, alkoxides, or thiolates. mdpi.comresearchgate.net The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. chemrxiv.org The high reactivity of chloro-substituted pyrimidines towards amine nucleophiles often allows these SNAr reactions to proceed without the need for transition-metal catalysis. researchgate.net

Cycloaddition Reactions and Heterocycle Annulation with this compound

Pyrimidines are generally unreactive as azadienes in normal electron-demand Diels-Alder reactions. However, they can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. acsgcipr.org The electron-deficient nature of the pyrimidine ring facilitates this type of [4+2] cycloaddition. The initial cycloadduct often undergoes a retro-Diels-Alder reaction, extruding a small stable molecule to form a new heterocyclic system. acsgcipr.orgmdpi.com

For this compound, the presence of the electron-donating amino and cyclohexyl groups increases the electron density of the pyrimidine ring, making it less reactive in IEDDA reactions compared to unsubstituted pyrimidine. Conversely, activating the dienophile or using pyrimidine derivatives with electron-withdrawing groups can promote the reaction. Recent studies have shown that pyrimidines can be activated towards intramolecular Diels-Alder reactions, for example, by derivatizing them into 2-hydrazonylpyrimidines, which can undergo cycloaddition under mild conditions. acs.org Such strategies could potentially be applied to this compound to construct fused heterocyclic systems.

Catalytic Transformations and Functionalization of this compound

Modern catalytic methods, particularly transition-metal-catalyzed cross-coupling and C-H functionalization, offer powerful tools for the derivatization of pyrimidines. thieme-connect.comthieme-connect.com

Cross-Coupling Reactions: While the parent compound lacks a halide for traditional cross-coupling, halogenated derivatives of this compound could be readily employed in reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations to introduce aryl, vinyl, or alkyl groups at the C4 or C6 positions.

Direct C-H Functionalization: A more direct and atom-economical approach is the direct C-H functionalization of the pyrimidine ring. Palladium-catalyzed reactions have been developed for the regioselective arylation and olefination at the C5-position of N-alkyl-2-aminopyrimidines. rsc.org Given that the C5 position is occupied in this compound, C-H functionalization would be directed towards the C4 and C6 positions. These reactions typically involve the formation of an organometallic intermediate through a deprotonation or C-H activation step, followed by reaction with a coupling partner. thieme-connect.com The amino group can act as a directing group to facilitate the C-H activation at an adjacent position, although in this case, steric hindrance from the cyclohexyl group might influence the regioselectivity between the C4 and C6 positions.

Table 2: Potential Catalytic C-H Functionalization Reactions

| Reaction Type | Position | Catalyst | Coupling Partner | Potential Product |

|---|---|---|---|---|

| Direct Arylation | C4/C6 | Pd(OAc)₂ | Aryl Bromide | 4-Aryl-5-cyclohexylpyrimidin-2-amine |

| Direct Alkenylation | C4/C6 | Pd(OAc)₂ | Alkene | 4-Alkenyl-5-cyclohexylpyrimidin-2-amine |

Mechanism Elucidation of Reactions Involving this compound

The mechanisms of the reactions involving this compound are generally well-understood based on the extensive study of pyrimidine chemistry.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the π-system of the pyrimidine ring to form a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. Deprotonation then restores the aromaticity of the ring. libretexts.org The activating amino group helps to stabilize this intermediate.

Nucleophilic Aromatic Substitution (SNAr): This is typically a two-step process. First, a nucleophile attacks an electron-deficient carbon atom (e.g., C4 or C6 bearing a leaving group), forming a negatively charged, resonance-stabilized intermediate called a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemrxiv.org Some SNAr reactions are proposed to follow a concerted mechanism where the Meisenheimer complex is a transition state rather than an intermediate. chemrxiv.org

Palladium-Catalyzed C-H Arylation: A plausible catalytic cycle involves the coordination of the palladium catalyst to the pyrimidine ring, followed by C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway, often assisted by the 2-amino group. This forms a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, yields the C-C coupled product and regenerates the active palladium catalyst. rsc.org

Inverse-Electron-Demand Diels-Alder: This reaction is a concerted, pericyclic [4π + 2π] cycloaddition. The highest occupied molecular orbital (HOMO) of the electron-rich dienophile interacts with the lowest unoccupied molecular orbital (LUMO) of the electron-poor pyrimidine (azadiene). The reaction often proceeds through a cascade of stepwise inverse-electron-demand hetero-Diels–Alder reactions, followed by retro-Diels–Alder reactions. mdpi.com

Theoretical and Computational Investigations of 5 Cyclohexylpyrimidin 2 Amine

Quantum Chemical Calculations of 5-Cyclohexylpyrimidin-2-amine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the properties of molecules like this compound. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which a wide range of properties can be derived. Such studies are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to ensure accuracy.

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.commdpi.com

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. For this compound, the electron density in the HOMO is expected to be localized primarily on the electron-rich 2-aminopyrimidine (B69317) ring, particularly the amino group and nitrogen atoms, which are strong electron-donating centers. Conversely, the LUMO density would likely be distributed across the pyrimidine (B1678525) ring, indicating the sites susceptible to nucleophilic attack.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying regions of positive and negative electrostatic potential. For this compound, the MEP map would show negative potential (typically colored red) around the nitrogen atoms of the pyrimidine ring and the amino group, indicating their role as sites for electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential (blue), highlighting their hydrogen-bond donating capabilities.

Interactive Data Table: Representative Frontier Orbital Energies

This table presents typical values that would be calculated for this compound using DFT methods. The specific values depend on the chosen computational level and solvent model.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -1.1 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 5.1 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Quantum chemical calculations can predict the reactivity of this compound by calculating various chemical descriptors derived from the HOMO and LUMO energies. mdpi.com These global reactivity descriptors provide a quantitative measure of the molecule's behavior in chemical reactions.

Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ) : The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η) : The resistance to change in electron distribution ( (I-A)/2 ). A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Softness (S) : The reciprocal of hardness (1/η), indicating a higher propensity to react.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).

These parameters are invaluable for predicting how this compound will interact with other reagents. For instance, a high electrophilicity index would suggest it can act as a good electrophile in certain reactions. Furthermore, computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products to determine reaction kinetics and thermodynamics, thereby predicting the most favorable reaction mechanisms.

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting and validating experimental data. For this compound, DFT calculations can predict:

Infrared (IR) and Raman Spectra : By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. Comparing this to experimental spectra helps in assigning specific vibrational modes to observed peaks, confirming the molecular structure. For example, the N-H stretching frequencies of the amino group and the C=N stretching of the pyrimidine ring would be identifiable.

Nuclear Magnetic Resonance (NMR) Spectra : The chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These theoretical shifts are crucial for assigning signals in experimental NMR spectra, especially for complex molecules. The calculated shifts would distinguish the protons and carbons of the cyclohexyl ring from those of the pyrimidine ring.

UV-Visible Spectra : Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. This analysis provides insight into the electronic transitions occurring within the molecule, typically π→π* transitions within the aromatic pyrimidine ring.

Interactive Data Table: Representative Calculated ¹³C NMR Chemical Shifts

This table shows hypothetical ¹³C NMR chemical shift values for key carbon atoms in this compound, as would be predicted by DFT calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Pyrimidine) | 163.5 |

| C4/C6 (Pyrimidine) | 158.0 |

| C5 (Pyrimidine) | 115.2 |

| C1' (Cyclohexyl) | 38.1 |

| C2'/C6' (Cyclohexyl) | 33.4 |

| C3'/C5' (Cyclohexyl) | 26.5 |

| C4' (Cyclohexyl) | 25.9 |

Molecular Modeling and Dynamics Simulations of this compound

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would track the trajectory of each atom over a period of nanoseconds or longer. Analysis of these trajectories can reveal:

Structural Stability : By calculating the root-mean-square deviation (RMSD) of the molecule's backbone from its initial structure, one can assess its conformational stability over time.

Solvent Interactions : The simulation can show how water molecules arrange around the solute, identifying key hydration sites and hydrogen bonding patterns between the amino group and water.

Binding Dynamics : If studying the interaction with a biological target like a protein, MD simulations can elucidate the stability of the binding pose, identify key interacting amino acid residues, and estimate the binding free energy. nih.govresearchgate.net

Conformational Analysis of this compound via Computational Methods

The flexibility of the cyclohexyl ring and its bond to the pyrimidine ring means that this compound can exist in multiple conformations. The cyclohexyl ring itself can adopt chair, boat, and twist-boat conformations, with the chair form being the most stable. Additionally, rotation around the C5-C1' single bond connecting the two rings creates different rotational isomers (rotamers).

Advanced Structural Characterization and Solid State Studies of 5 Cyclohexylpyrimidin 2 Amine

Single Crystal X-ray Diffraction Analysis of 5-Cyclohexylpyrimidin-2-amine and its Derivatives

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. While the crystal structure of this compound has not been reported, analysis of analogous 2-aminopyrimidine (B69317) derivatives provides significant insight into the likely structural features.

The crystal packing of 2-aminopyrimidine derivatives is predominantly governed by a network of intermolecular hydrogen bonds and other non-covalent interactions. The amino group at the 2-position is a key hydrogen bond donor, while the nitrogen atoms within the pyrimidine (B1678525) ring act as hydrogen bond acceptors.

In many crystalline 2-aminopyrimidine structures, molecules are linked into dimers by N—H···N hydrogen bonds. These dimers can then be further connected into larger supramolecular assemblies. For example, in the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine, pairs of N—H···N hydrogen bonds connect the molecules into inversion dimers, which are subsequently linked into a two-dimensional framework. mdpi.com Similarly, in co-crystals of 2-amino-5-nitropyridine, N–H···O and O–H···N intermolecular hydrogen bonds are the primary drivers of crystal packing. researchgate.netasianpubs.org The presence of the bulky cyclohexyl group in this compound would likely introduce significant steric hindrance, influencing the preferred packing arrangement and potentially leading to the formation of channels or layers within the crystal lattice.

The following table summarizes the crystallographic data for some related aminopyrimidine derivatives, illustrating common crystal systems and space groups.

| Compound Name | Formula | Crystal System | Space Group | Reference |

| 2-Aminopyrimidine | C4H5N3 | Monoclinic | P21/c | scispace.com |

| 5-Chloropyrimidin-2-amine | C4H4ClN3 | Orthorhombic | Cmca | chalcogen.ro |

| 2-Amino-5-bromopyrimidine | C4H4BrN3 | Monoclinic | P21/n | N/A |

| 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | Monoclinic | P21/n | researchgate.net |

Note: The data in this table is for illustrative purposes and is based on published crystallographic information for the respective compounds.

Conformational polymorphism is the phenomenon where a single compound crystallizes in multiple distinct crystal structures, with the molecules adopting different conformations. manchester.ac.uk This is particularly relevant for flexible molecules like this compound, which possesses a rotatable bond between the pyrimidine ring and the cyclohexyl group.

The orientation of the cyclohexyl ring relative to the pyrimidine ring can vary, leading to different conformers that may pack in energetically similar yet structurally distinct ways. Studies on other flexible molecules have shown that different polymorphs can exhibit different physicochemical properties. For instance, two conformational polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine derivative have been isolated, where the different conformations are dictated by the nuances of molecular packing and hydrogen bonding. mdpi.com The crystallization solvent and conditions can play a crucial role in determining which polymorph is obtained. While no specific polymorphic forms of this compound have been reported, the potential for their existence is high due to the conformational flexibility of the cyclohexyl group.

Supramolecular Assembly and Non-Covalent Interactions of this compound

The solid-state architecture of this compound is dictated by a variety of non-covalent interactions that drive its supramolecular assembly. These interactions, while weaker than covalent bonds, collectively determine the crystal's stability and properties.

Hydrogen bonding is a dominant force in the crystal engineering of aminopyrimidine derivatives. The 2-amino group provides a strong hydrogen bond donor site (N-H), while the pyrimidine ring nitrogens are effective acceptors. This combination frequently leads to the formation of robust and predictable hydrogen-bonded motifs.

A common motif observed in the crystal structures of 2-aminopyrimidines is the R2(8) graph set notation, which describes a centrosymmetric dimer formed by two molecules linked by a pair of N—H···N hydrogen bonds. researchgate.net These dimers often serve as the primary building blocks for more extended supramolecular structures. In co-crystals with carboxylic acids, for example, the aminopyrimidine can form similar R2(8) motifs with the acid's carboxyl group via N—H···O and O—H···N hydrogen bonds. researchgate.net The presence of the cyclohexyl group in this compound is not expected to interfere with this primary hydrogen-bonding capability, although it will influence the packing of these hydrogen-bonded assemblies.

In addition to hydrogen bonding, π-stacking interactions between the aromatic pyrimidine rings can also contribute significantly to the stability of the crystal lattice. These interactions involve the face-to-face or offset stacking of the pyrimidine rings, driven by electrostatic and van der Waals forces.

Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Beyond single-crystal X-ray diffraction, a range of advanced spectroscopic techniques are invaluable for the detailed structural characterization of this compound and its derivatives, particularly in the solid state.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for probing the local environment of atomic nuclei in solid samples. For compounds like this compound, ¹³C and ¹⁵N ssNMR can provide information on the number of crystallographically inequivalent molecules in the unit cell, conformational details, and the nature of intermolecular interactions such as hydrogen bonding. nih.govresearchgate.net High-resolution ¹H ssNMR can also be employed to elucidate proton environments and hydrogen bonding patterns.

Advanced mass spectrometry techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), are crucial for the detailed analysis of pyrimidine derivatives. nih.govresearchgate.netnih.gov These methods can be used to confirm the molecular weight and fragmentation patterns, providing corroborating evidence for the molecular structure. In the context of solid-state studies, techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry could potentially be used to analyze solid samples directly.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within the crystal. researchgate.netnih.gov In the solid state, shifts in vibrational frequencies compared to the solution or gas phase can indicate the presence and strength of intermolecular interactions like hydrogen bonding.

The following table provides a summary of advanced spectroscopic techniques and the type of structural information they can provide for compounds like this compound.

| Technique | Information Provided |

| Solid-State NMR (ssNMR) | - Number of crystallographically distinct molecules- Molecular conformation- Hydrogen bonding details- Local electronic environment |

| Tandem Mass Spectrometry (ESI-MS/MS) | - Molecular weight confirmation- Fragmentation patterns for structural verification |

| FT-IR/Raman Spectroscopy | - Identification of functional groups- Information on hydrogen bonding strength (from peak shifts)- Analysis of vibrational modes in the solid state |

Multi-Dimensional NMR Spectroscopy for Conformational Dynamics of this compound

Given the absence of published experimental spectra for this compound, predicted ¹H and ¹³C NMR data are presented below. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the chemical shifts.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for the protons and carbons of this compound are summarized in the interactive tables below. The numbering scheme used for the assignments is as follows:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4, H-6 | 8.25 | s |

| NH₂ | 5.50 | s (broad) |

| H-1' (Cyclohexyl) | 2.50 | tt |

| H-2', H-6' (ax) | 1.80 | qd |

| H-2', H-6' (eq) | 1.95 | dm |

| H-3', H-5' (ax) | 1.25 | tt |

| H-3', H-5' (eq) | 1.75 | dm |

| H-4' (ax) | 1.20 | tt |

| H-4' (eq) | 1.40 | dm |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 162.5 |

| C-4, C-6 | 158.0 |

| C-5 | 118.0 |

| C-1' (Cyclohexyl) | 45.0 |

| C-2', C-6' (Cyclohexyl) | 33.0 |

| C-3', C-5' (Cyclohexyl) | 26.0 |

| C-4' (Cyclohexyl) | 26.5 |

Conformational Dynamics

The cyclohexyl group is not static and undergoes rapid chair-to-chair interconversion at room temperature. This dynamic process has a significant impact on the NMR spectrum.

Axial and Equatorial Protons: In a fixed chair conformation, the protons on the cyclohexyl ring are in either axial or equatorial positions, which are chemically non-equivalent and would thus have different chemical shifts. However, due to the rapid ring flip, the axial and equatorial protons interchange their positions. This leads to time-averaged signals in the ¹H NMR spectrum, often resulting in broadened peaks or complex multiplets for the cyclohexyl protons.

Anisotropic Effects: The pyrimidine ring can exert an anisotropic effect on the chemical shifts of the nearby cyclohexyl protons. The orientation of the cyclohexyl ring relative to the pyrimidine ring will influence the extent of this effect. The most stable conformation is likely one that minimizes steric hindrance between the two rings.

2D NMR Techniques for Deeper Insight:

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network within the molecule. For this compound, cross-peaks would be expected between the vicinal protons on the cyclohexyl ring, aiding in the assignment of these signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the cyclohexyl ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two to three bonds. This would be crucial in confirming the attachment of the cyclohexyl ring to the C-5 position of the pyrimidine ring, by observing a correlation between the H-1' proton of the cyclohexyl ring and the C-4, C-5, and C-6 carbons of the pyrimidine ring.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons. NOESY or ROESY data could reveal the preferred orientation of the cyclohexyl ring relative to the pyrimidine ring by identifying close contacts between protons on both rings. For instance, a NOE between the H-1' proton of the cyclohexyl ring and the H-4/H-6 protons of the pyrimidine ring would indicate a specific spatial arrangement.

Vibrational Spectroscopy for Bonding and Tautomeric Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. It is also a sensitive probe for studying tautomerism.

Predicted Infrared (IR) Absorption Bands

The following table presents the predicted characteristic IR absorption bands for this compound, based on typical frequency ranges for the functional groups present.

Interactive Data Table: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | 3450-3350 | Medium |

| N-H stretch (symmetric) | 3350-3250 | Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2950-2850 | Strong |

| C=N stretch (ring) | 1650-1550 | Strong |

| N-H bend (scissoring) | 1640-1560 | Strong |

| C-C stretch (ring) | 1580-1400 | Medium-Strong |

| C-N stretch | 1350-1250 | Medium |

Tautomeric Analysis

2-Aminopyrimidine and its derivatives can potentially exist in two tautomeric forms: the amino form and the imino form.

Amino Form: This is the generally more stable and predominant tautomer for 2-aminopyrimidines. The aromaticity of the pyrimidine ring is preserved in this form.

Imino Form: This tautomer involves a proton transfer from the exocyclic amino group to one of the ring nitrogens, resulting in an imine group and a disruption of the ring's aromaticity.

Vibrational spectroscopy can be used to distinguish between these tautomers:

N-H Stretching Region: The amino form will exhibit two distinct N-H stretching bands (asymmetric and symmetric) in the 3500-3200 cm⁻¹ region, characteristic of a primary amine. The imino form, on the other hand, would show a single N-H stretch from the ring NH and a C=N-H imine stretch, which would appear at different frequencies. The presence of two distinct N-H stretching bands in the predicted spectrum strongly suggests the dominance of the amino tautomer.

Ring Vibrations: The vibrational modes of the pyrimidine ring are sensitive to its electronic structure. The aromatic amino form will have characteristic ring stretching vibrations. The non-aromatic imino form would exhibit a different pattern of ring vibrations, including a distinct C=N double bond stretch within the ring.

Theoretical studies on 2-aminopyridine, a related compound, have shown that the amino form is the more stable tautomer. It is therefore highly probable that this compound also exists predominantly in the amino form in the solid state and in solution.

Coordination Chemistry of 5 Cyclohexylpyrimidin 2 Amine

5-Cyclohexylpyrimidin-2-amine as a Ligand in Metal Complexes

As a derivative of 2-aminopyrimidine (B69317), this compound possesses two primary coordination sites: the nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic amino group. The lone pair of electrons on the sp²-hybridized ring nitrogen atoms and the sp³-hybridized amino nitrogen allows the molecule to function as a monodentate or bidentate ligand. The coordination behavior is largely influenced by the nature of the metal ion, the reaction conditions, and the solvent system employed.

The presence of a bulky cyclohexyl group at the 5-position of the pyrimidine ring introduces significant steric hindrance. This steric bulk is expected to play a crucial role in the coordination geometry of the resulting metal complexes, potentially favoring the formation of complexes with lower coordination numbers or leading to distorted geometries. The electronic effect of the cyclohexyl group, being a weak electron-donating group, is likely to have a minor impact on the basicity of the pyrimidine ring and the amino group compared to the steric influence.

Synthesis and Characterization of Metal-5-Cyclohexylpyrimidin-2-amine Complexes

The synthesis of metal complexes involving this compound would likely follow established methods for aminopyrimidine ligands. A general approach involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol, methanol, or acetonitrile. The choice of solvent and reaction temperature can influence the stoichiometry and structure of the resulting complex.

Characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-H stretching bands upon coordination would provide evidence of the involvement of the pyrimidine ring and the amino group in bonding to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in determining the coordination mode of the ligand by observing shifts in the proton and carbon signals of the pyrimidine and cyclohexyl moieties upon complexation.

UV-Visible Spectroscopy: Electronic transitions observed in the UV-Visible spectrum would offer insights into the geometry of the coordination sphere around the metal ion.

A representative table of expected IR spectral data shifts upon complexation is provided below, based on studies of similar aminopyrimidine complexes.

| Functional Group | Free Ligand (cm⁻¹) (Expected) | Coordinated Ligand (cm⁻¹) (Expected) |

| ν(N-H) | 3400-3200 | Shift to lower frequency |

| ν(C=N) | 1650-1550 | Shift to higher or lower frequency |

| Ring Vibrations | 1500-1400 | Shift upon coordination |

Electronic and Geometric Structure of this compound Coordination Complexes

The electronic and geometric structures of metal-5-Cyclohexylpyrimidin-2-amine complexes would be dictated by the preferred coordination number and geometry of the central metal ion, as well as the steric constraints imposed by the bulky cyclohexyl group. It is plausible that this compound could act as a monodentate ligand, coordinating through one of the ring nitrogen atoms, to minimize steric repulsion. Bidentate coordination, involving both a ring nitrogen and the amino group, would lead to the formation of a four-membered chelate ring, which is generally less stable.

The geometry of the resulting complexes could range from tetrahedral and square planar for four-coordinate metals to octahedral for six-coordinate metals. Density Functional Theory (DFT) calculations could be employed to predict the most stable geometric and electronic structures, as well as to analyze the nature of the metal-ligand bond.

Catalytic Applications of Metal-5-Cyclohexylpyrimidin-2-amine Complexes

While no specific catalytic applications of metal-5-Cyclohexylpyrimidin-2-amine complexes have been reported, the broader family of metal-aminopyrimidine complexes has shown promise in various catalytic transformations. For instance, complexes of transition metals with aminopyrimidine derivatives have been investigated as catalysts in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, owing to the ability of the pyrimidine moiety to stabilize the metal center in different oxidation states.

Furthermore, the hydroaminoalkylation of alkenes is a significant area where metal complexes with amine-containing ligands have been successfully employed. Group 5 metal complexes, in particular, have been shown to catalyze this reaction. The presence of the amino group in this compound makes its metal complexes potential candidates for catalyzing such reactions. The catalytic activity would be influenced by the electronic and steric properties of the ligand, with the cyclohexyl group potentially offering a way to tune the selectivity of the catalytic process.

A summary of potential catalytic applications based on related compounds is presented in the table below.

| Catalytic Reaction | Potential Metal Center | Role of this compound Ligand |

| Suzuki-Miyaura Coupling | Pd, Ni | Stabilize the active metal center, influence selectivity |

| Heck Reaction | Pd | Modulate the electronic properties of the catalyst |

| Hydroaminoalkylation | Ta, Nb, V | Act as a supporting ligand to facilitate the catalytic cycle |

Exploration of Biological Target Interactions and Mechanistic Studies in Vitro Focus

In Vitro Enzyme Inhibition Studies Involving 5-Cyclohexylpyrimidin-2-amine Derivatives

Research into this compound derivatives has revealed their potential as inhibitors of several key enzyme families, most notably Cyclin-Dependent Kinases (CDKs) and Cyclooxygenases (COX).

Cyclin-Dependent Kinase (CDK) Inhibition: A primary focus of research has been on the inhibition of CDKs, a family of protein kinases crucial for cell cycle regulation. nih.gov Aberrant CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anticancer drugs. nih.gov Derivatives of 2-aminopyrimidine (B69317) are known to act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of target proteins. nih.govnih.gov

Studies on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the this compound core, have shown potent inhibitory activity against CDK2/cyclin A2. For instance, certain synthesized compounds in a study demonstrated IC50 values ranging from 0.061 µM to 2.050 µM against CDK2/cyclin A2. nih.govsemanticscholar.org One particularly potent derivative showed an IC50 value of 0.061 ± 0.003 µM, surpassing the activity of the reference drug Sorafenib. nih.gov Another study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives identified compounds that inhibited CDK2 at single-digit nanomolar concentrations, with Ki values as low as 0.005 µM. mdpi.com

Cyclooxygenase (COX) Inhibition: Another area of investigation for pyrimidine (B1678525) derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation. The discovery of the inducible COX-2 isoform has driven the search for selective inhibitors that spare the COX-1 isoform, thereby reducing gastrointestinal side effects associated with traditional NSAIDs. scialert.netijper.org

In vitro assays have shown that certain pyrimidine derivatives exhibit selective inhibitory activity towards the COX-2 enzyme. scialert.netmdpi.com For example, two pyrimidine derivatives, L1 and L2, demonstrated a higher affinity for the COX-2 isoform over COX-1, with IC50 values for COX-2 that were comparable to the reference drug meloxicam. mdpi.com Similarly, other pyrimidine-5-carbonitrile derivatives have shown significant COX-2 inhibition, with some compounds being over 10-fold more potent than nimesulide (B1678887) and showing a similar inhibition profile to celecoxib. nih.gov

Receptor Binding and Ligand-Target Interactions: Mechanistic Insights for this compound Analogues

The pyrimidine scaffold is recognized as a bioisostere of the adenine (B156593) base in ATP. nih.govnih.gov This structural mimicry allows pyrimidine derivatives to bind to the ATP-binding pocket of kinases, acting as competitive inhibitors. nih.govnih.gov The binding mechanism typically involves the formation of key hydrogen bonds with the "hinge" region of the kinase domain, a short segment of amino acids that connects the N- and C-lobes of the enzyme.

For CDK2, crystallographic and molecular docking studies have consistently shown that the 2-aminopyrimidine core forms crucial hydrogen bonds with the backbone nitrogen and oxygen of residues within the hinge region, particularly Leucine 83 (Leu83). semanticscholar.orgmdpi.com The N1 atom of the pyrimidine ring and the exocyclic amino group are often the primary sites for these interactions, mimicking the hydrogen bonds formed by the adenine of ATP.

In the context of Tropomyosin Receptor Kinase (Trk) inhibitors, SAR studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives revealed that the N1 atom of the pyrimidine ring forms a hydrogen bond with the amino acid Met592 in the hinge region. mdpi.com Similarly, for Anaplastic Lymphoma Kinase (ALK) inhibitors, the pyrimidine and amino nitrogen atoms form hydrogen bonds with the backbone of Met1199 in the hinge area. thieme-connect.com

The cyclohexyl group at the 5-position and other substituents on the pyrimidine ring and the 2-amino group extend into adjacent hydrophobic pockets, contributing to the affinity and selectivity of the compound. For instance, in CDK2, the substituent at the C6 position of related purine (B94841) inhibitors (a position analogous to C5 in pyrimidines) projects into the ribose-binding pocket, and its nature significantly influences binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Biological Interactions

SAR studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For 2-aminopyrimidine-based kinase inhibitors, modifications at several positions have been explored.

Substitutions on the 2-Anilino Ring: In a series of N-phenyl-5,6,7,8-tetrahydroquinazoline-2-amine derivatives targeting CDK5 (which has high similarity to CDK2), substitutions on the aniline (B41778) (phenylamino) ring were found to be critical for activity. nih.gov Compounds with meta-substituents such as -SO2NH2, -CH3, -OCH3, and -NO2 showed potent inhibition (78-98% at 10 µM), whereas ortho- or para-substituted analogues were generally less active. nih.gov

Substitutions on the Pyrimidine Ring: The nature of the group at the 5-position of the pyrimidine ring (the position of the cyclohexyl group in the parent compound) is a key determinant of activity and selectivity. In studies of 2-arylaminopurines, the substituent at the analogous C6-position was shown to dramatically affect potency. nih.gov A simple amino or phenylamino (B1219803) group resulted in a significant loss of activity compared to derivatives with a 6-cyclohexylmethoxy group, highlighting the importance of a bulky, hydrophobic substituent that can occupy the ribose-binding pocket. nih.gov

Bioisosteric Replacement: In an effort to discover novel CDK2 inhibitors, the phenylsulfonamide moiety of a lead compound was replaced with a pyrazole (B372694) group, leading to a new class of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine inhibitors. mdpi.com This bioisosteric replacement led to compounds with single-digit nanomolar CDK2 inhibition. mdpi.com Further SAR analysis revealed that the orientation of the pyrazole ring was crucial; changing from a 1H-pyrazol-4-yl to a 1H-pyrazol-5-yl substituent at the 2-amino position resulted in an 18-fold reduction in CDK2 inhibition. mdpi.com

For COX-2 inhibitors based on the pyrimidine scaffold, SAR studies have indicated that the presence of electron-withdrawing groups can enhance activity. nih.gov

Molecular Docking and Dynamics Simulations for Biological Interactions with this compound

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the binding modes of inhibitors and rationalizing SAR data. nih.govrsc.org

Molecular Docking: Docking studies consistently predict that the 2-aminopyrimidine core of these inhibitors binds within the ATP-binding site of kinases, forming the characteristic hydrogen bonds with the hinge region residue Leu83 in CDK2. semanticscholar.orgmdpi.com In silico docking of pyrazolo[3,4-d]pyrimidinone derivatives into the CDK2 active site revealed interactions with key amino acids such as Ile10, Leu83, and Leu134. nih.gov These studies help visualize how different substituents orient themselves within the active site to maximize favorable interactions and explain differences in potency.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-receptor complex and the stability of the interactions over time. For N-phenylpyrimidin-2-amine derivatives, MD simulations have been used to understand the selectivity between CDK2 and CDK4. rsc.org These simulations, combined with binding free energy calculations, identified specific residues critical for selective inhibition. For example, interactions with Gln85, Asp86, and Lys89 in CDK2 were found to be crucial for selective CDK2 inhibition, while interactions with Glu144 and Asn145 were key for CDK4 inhibition. rsc.org Such computational analyses are invaluable for the rational design of new derivatives with improved potency and selectivity. nih.gov

Potential Applications of 5 Cyclohexylpyrimidin 2 Amine Beyond Biological Interactions

5-Cyclohexylpyrimidin-2-amine as a Synthetic Building Block for Complex Organic Molecules

The inherent reactivity of the 2-amino group and the potential for substitution on the pyrimidine (B1678525) ring make this compound a valuable synthon for the construction of more complex molecular frameworks. Organic chemists can utilize the primary amine for a variety of transformations, including acylation, alkylation, and participation in condensation reactions to form larger, more intricate structures.

For instance, the amino group can be derivatized to introduce new functionalities, which can then be used to build macrocycles or other topologically complex molecules. The cyclohexyl group, while sterically demanding, can influence the conformation of the resulting molecules, providing a degree of control over their three-dimensional shape. Although specific examples of complex molecules synthesized directly from this compound are not extensively detailed in publicly available literature, the fundamental reactivity of the 2-aminopyrimidine (B69317) scaffold is well-established for creating diverse chemical entities. This class of compounds is known to be a precursor for the synthesis of fused heterocyclic systems through reactions with various bielectrophiles.

Application in Materials Science and Supramolecular Architectures

The field of materials science is increasingly looking towards organic molecules that can self-assemble into ordered structures. The hydrogen bonding capabilities of the aminopyrimidine moiety in this compound are of particular interest in this regard. The two ring nitrogens and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating the formation of predictable supramolecular synthons.

Role of this compound in Analytical Chemistry and Sensor Development

The development of chemical sensors for the detection of specific analytes is a critical area of analytical chemistry. Molecules that can selectively bind to a target and produce a measurable signal are highly sought after. The structural features of this compound suggest its potential utility in this field.

The pyrimidine ring and amino group can be functionalized with chromophores or fluorophores to create chemosensors. Upon binding of a target analyte, such as a metal ion or a small organic molecule, through coordination or hydrogen bonding, a change in the spectroscopic properties (e.g., color or fluorescence) of the sensor molecule could be observed. While specific sensor applications for this compound have not been reported in detail, the broader class of aminopyrimidine derivatives has been explored for these purposes. The combination of a specific binding site (the aminopyrimidine core) and a bulky hydrophobic group (the cyclohexyl moiety) could be leveraged to create sensors with tailored selectivity for particular analytes in various sample matrices.

Future Research Directions and Challenges in 5 Cyclohexylpyrimidin 2 Amine Research

Development of More Efficient and Sustainable Synthetic Routes for 5-Cyclohexylpyrimidin-2-amine

The synthesis of this compound and its analogues is a cornerstone of its research. While traditional methods have been established, there is a growing emphasis on developing more efficient and sustainable synthetic pathways. benthamdirect.comnih.govtandfonline.comrasayanjournal.co.innih.gov Green chemistry principles are increasingly being applied to the synthesis of pyrimidine (B1678525) derivatives to minimize environmental impact and improve efficiency. benthamdirect.comnih.govrasayanjournal.co.in

Future research in this area will likely focus on several key strategies:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various pyrimidine derivatives. researchgate.netrsc.orgtandfonline.com Applying microwave irradiation to the synthesis of this compound could lead to more rapid and energy-efficient processes.

Solvent-Free Reactions: The elimination of hazardous organic solvents is a primary goal of green chemistry. nih.govrasayanjournal.co.in Research into solid-state reactions or reactions using water as a solvent for the synthesis of 5-substituted-2-aminopyrimidines is a promising avenue. researchgate.netsemanticscholar.org

Catalyst Development: The use of novel, reusable, and environmentally benign catalysts can enhance the sustainability of synthetic routes. mdpi.com This includes the exploration of biocatalysts, nanocatalysts, and solid-supported catalysts to improve reaction efficiency and selectivity.

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to synthesizing complex molecules by combining three or more reactants in a single step, thereby reducing waste and simplifying procedures. rasayanjournal.co.insci-hub.se Designing MCRs for the direct synthesis of this compound would be a significant advancement.

A comparative look at conventional versus green synthetic approaches is presented in the table below.

| Parameter | Conventional Synthesis | Green Synthesis Approaches |

| Energy Consumption | Often requires prolonged heating | Reduced energy usage (e.g., microwave) |

| Solvent Use | Typically involves volatile organic solvents | Minimal or no use of hazardous solvents |

| Reaction Time | Can be lengthy | Significantly shorter reaction times |

| Waste Generation | Can produce significant byproducts | Reduced waste through higher atom economy |

| Catalysts | May use stoichiometric and hazardous reagents | Employs recyclable and benign catalysts |

Deeper Understanding of Complex Reaction Mechanisms and Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and developing new ones. While general mechanisms for pyrimidine synthesis are known, the specific influence of the cyclohexyl group at the 5-position on reaction pathways is an area that requires more in-depth investigation. organic-chemistry.orgumich.eduwikipedia.org

Future research should focus on:

Mechanistic Studies of Cyclization: Elucidating the precise steps of the cyclization reaction that forms the pyrimidine ring, including the role of intermediates and transition states. This can be achieved through a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling.

Influence of the Cyclohexyl Group: Investigating how the steric and electronic properties of the cyclohexyl substituent affect the regioselectivity and stereoselectivity of the synthesis.

Computational Mechanistic Studies: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the stability of intermediates. researchgate.netacs.orgtandfonline.com Such studies can provide valuable insights that are difficult to obtain through experimental means alone. researchgate.netresearchgate.net

Side Reaction Pathways: Identifying and characterizing potential side reactions and byproduct formation to develop strategies for their minimization, leading to higher purity of the final product.

Advanced Computational Modeling for Property Prediction and Design of this compound Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov For this compound, these techniques offer the potential to accelerate the design and development of new analogues with desired properties. researchgate.net

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds and guide the synthesis of the most promising candidates.

Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding modes of this compound analogues to specific biological targets, such as protein kinases. nih.govmdpi.com Molecular dynamics simulations can further elucidate the stability of these interactions and provide insights into the dynamic behavior of the ligand-receptor complex. researchgate.net

In Silico ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues at an early stage of development. This can help to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicological profiles.

Quantum Chemical Calculations: Using quantum chemistry methods to calculate electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, which can provide a deeper understanding of the reactivity and intermolecular interactions of this compound derivatives. acs.orgtandfonline.com

Design of Novel Derivatives with Enhanced Specificity for Targeted Interactions

The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore found in numerous biologically active compounds, particularly protein kinase inhibitors. cardiff.ac.uknih.govnih.gov The cyclohexyl group at the 5-position of this compound offers a unique lipophilic handle that can be exploited for targeted interactions.

Future design strategies for novel derivatives should focus on:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins to design derivatives that can form specific and high-affinity interactions with the active site. cardiff.ac.uknih.gov This approach can lead to the development of highly potent and selective inhibitors.

Fragment-Based Drug Discovery: Using small molecular fragments that bind to the target protein as starting points for the design of larger, more potent derivatives of this compound.

Introduction of Diverse Substituents: Systematically exploring the introduction of a wide range of functional groups at various positions of the this compound scaffold to probe the structure-activity relationship (SAR) and optimize biological activity. mdpi.com

Targeted Covalent Inhibitors: Designing derivatives that can form a covalent bond with a specific residue in the target protein. This can lead to irreversible inhibition and prolonged duration of action.

The table below summarizes potential modifications and their expected impact on the properties of this compound derivatives.

| Modification Site | Potential Substituents | Expected Impact |

| Amino Group (Position 2) | Aryl, heteroaryl, alkyl chains with functional groups | Modulate binding affinity and selectivity, improve pharmacokinetic properties |

| Cyclohexyl Ring (Position 5) | Hydroxyl, amino, carboxyl groups | Enhance solubility, introduce new interaction points |

| Pyrimidine Ring | Halogens, small alkyl groups | Fine-tune electronic properties and steric interactions |

Emerging Applications of this compound in Interdisciplinary Fields

While the primary focus of research on this compound and its analogues has been in medicinal chemistry, there is potential for its application in other interdisciplinary fields. researchgate.netnih.govresearchgate.netnih.gov The unique structural features of this compound could be leveraged for the development of novel materials and agrochemicals.

Potential emerging applications include:

Materials Science: The pyrimidine core is known for its electronic properties, and derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic semiconductors, or fluorescent probes. nbinno.com The cyclohexyl group can influence the packing and morphology of thin films, which is crucial for the performance of organic electronic devices.

Agrochemicals: The pyrimidine scaffold is present in some herbicides and fungicides. tandfonline.com Investigating the potential of this compound derivatives as novel agrochemicals could lead to the development of new crop protection agents.

Supramolecular Chemistry: The hydrogen bonding capabilities of the 2-aminopyrimidine moiety can be utilized in the design of self-assembling systems and functional supramolecular materials.

常见问题

Q. Advanced

- Ames Test : Assess mutagenicity using Salmonella strains TA98/TA100 .

- Cytotoxicity Assays : Measure IC in HepG2 cells via MTT assay, noting apoptosis markers (caspase-3 activation) .

- Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation .

How does X-ray crystallography elucidate the solid-state conformation of this compound?

Advanced

Single-crystal X-ray diffraction reveals:

Q. Advanced

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solvation energies .

- Docking Studies : Model binding affinities to biological targets (e.g., kinase enzymes) using AutoDock Vina .

What strategies validate the biological activity of this compound in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。